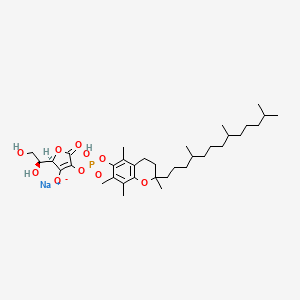

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt

説明

特性

CAS番号 |

132746-07-7 |

|---|---|

分子式 |

C35H56NaO10P |

分子量 |

690.8 g/mol |

IUPAC名 |

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-[hydroxy-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]phosphoryl]oxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C35H57O10P.Na/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22?,23?,28-,32+,35?;/m0./s1 |

InChIキー |

AQQGYEAWUQFACP-IJBXYWOFSA-M |

異性体SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C([C@H](OC3=O)[C@H](CO)O)[O-])C.[Na+] |

正規SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C(OC3=O)C(CO)O)[O-])C.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves the esterification of L-ascorbic acid with DL-alpha-tocopherol in the presence of phosphoric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired diester .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The yield and purity of the compound are critical factors in its industrial production .

化学反応の分析

Types of Reactions

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly the L-ascorbic acid moiety, which is prone to oxidation.

Reduction: The DL-alpha-tocopherol part of the molecule can participate in reduction reactions.

Substitution: The compound can undergo substitution reactions, especially at the phosphoric diester linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the L-ascorbic acid moiety can lead to the formation of dehydroascorbic acid .

科学的研究の応用

Cosmetic Applications

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is widely utilized in cosmetic formulations due to its potent antioxidant properties. It functions primarily as:

- Antioxidant Agent : It protects skin cells from oxidative stress caused by environmental factors such as UV radiation and pollution. Studies have shown that this compound can enhance collagen synthesis in dermal fibroblasts and inhibit melanin production, making it effective for skin brightening and anti-aging treatments .

- Skin Conditioning : As a skin-conditioning agent, it improves the texture and hydration of the skin. The compound is often incorporated into serums, creams, and lotions at concentrations ranging from 0.3% to 5% .

Case Study: Efficacy in Skin Care Products

A study assessing the dermal absorption of L-ascorbic acid found that formulations containing 20% ascorbic acid showed significant permeation through the skin, enhancing tissue levels up to 20 times normal levels after continuous application . This underscores the effectiveness of using derivatives like this compound in topical applications.

Food Preservation

In the food industry, this compound is recognized for its ability to inhibit microbial growth and extend shelf life:

- Antimicrobial Properties : The compound has demonstrated effectiveness against foodborne pathogens such as Escherichia coli and Listeria monocytogenes. Research indicates that at concentrations of 25 mg/mL, it significantly inhibits bacterial growth during early biofilm formation stages .

- Antioxidant Role : It helps prevent oxidative spoilage in food products by scavenging free radicals, thus maintaining the nutritional quality of food items .

Data Table: Antimicrobial Efficacy

| Pathogen | Concentration (mg/mL) | Inhibition Effect |

|---|---|---|

| E. coli | 25 | High |

| Listeria monocytogenes | 0.25 | Moderate |

| Staphylococcus aureus | 25 | High |

Therapeutic Applications

The therapeutic potential of this compound extends beyond cosmetic and food applications:

- Cancer Therapy : Research indicates that ascorbic acid derivatives can inhibit tumor growth by inducing reactive oxygen species (ROS) generation. For instance, studies have shown that high-dose intravenous ascorbic acid can improve treatment outcomes for certain cancers by enhancing the efficacy of conventional therapies .

- Anti-inflammatory Effects : This compound has been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by oxidative stress and inflammation .

Case Study: Cancer Treatment

In a controlled study involving tumor-bearing mice, treatment with ascorbic acid derivatives led to significant reductions in tumor size compared to control groups. The mechanism was attributed to ROS-mediated apoptosis in cancer cells .

作用機序

The mechanism of action of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves its antioxidant properties. The L-ascorbic acid part of the molecule acts as a reducing agent, donating electrons to neutralize free radicals. The DL-alpha-tocopherol part of the molecule also contributes to its antioxidant activity by scavenging free radicals and protecting cell membranes from oxidative damage .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Bioavailability

This compound :

DL-alpha-Tocopherol phosphate disodium salt :

Sodium ascorbyl phosphate :

- Stable in neutral pH but lacks synergistic antioxidant pairing with vitamin E .

生物活性

L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is a compound that combines the properties of vitamin C (ascorbic acid) and vitamin E (alpha-tocopherol). This unique combination has garnered attention due to its potential biological activities, particularly in the fields of antioxidant defense, skin health, and cellular protection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Stability

This compound, often referred to as EPC-K, features a phosphate diester linkage that enhances the stability and bioavailability of both vitamins. Studies have shown that this compound exhibits significant stability under various pH conditions, though it is prone to hydrolytic decomposition at low pH levels (pH < 2) and under prolonged sunlight exposure .

Table 1: Stability of EPC-K Under Different Conditions

| Condition | Stability Observed | Decomposition Product |

|---|---|---|

| pH 2 | 50% decomposition | Tocopheryl phosphate |

| pH 7 | Stable | None |

| pH 10 | Stable | None |

| Sunlight Exposure | 25% decomposition | Tocopheryl phosphate |

| Storage at 50°C (30 days) | Up to 20% loss | None |

Antioxidant Activity

The primary biological activity associated with L-ascorbic acid and alpha-tocopherol is their role as antioxidants. They work synergistically to neutralize free radicals, thereby protecting cells from oxidative stress. Ascorbic acid acts as a reducing agent, donating electrons to free radicals, while tocopherol stabilizes cell membranes .

Research indicates that the antioxidant capacity of EPC-K is significantly higher than that of its individual components when used in formulations. This enhanced activity is attributed to the cooperative effects of both vitamins in scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .

Skin Health and Cosmetic Applications

EPC-K has been extensively studied for its applications in dermatology and cosmetics. Its ability to penetrate skin layers effectively makes it a valuable ingredient in anti-aging products. Clinical studies have demonstrated that topical application of formulations containing EPC-K can improve skin hydration, elasticity, and reduce signs of photoaging .

Case Study: Efficacy in Skin Care

A clinical trial involving participants applying a cream containing EPC-K showed significant improvements in skin moisture levels after four weeks. The study measured hydration levels using corneometry, revealing a 25% increase in skin hydration compared to baseline measurements. Additionally, participants reported reduced roughness and improved overall skin texture.

Cellular Protection and Anti-Cancer Effects

Emerging research suggests that L-ascorbic acid can exhibit pro-oxidant effects under specific conditions, particularly in cancer cells. This dual behavior may induce apoptosis in malignant cells while sparing normal cells. The presence of transition metal ions can enhance this effect by facilitating oxidative DNA damage specifically in cancerous tissues .

Table 2: Pro-Oxidant Effects on Cancer Cells

| Concentration (mg/mL) | Effect on Cancer Cells |

|---|---|

| 100 | Induces apoptosis |

| 500 | Increases oxidative damage |

| >1000 | Toxic effects observed |

Q & A

Basic Questions

Q. What analytical methods are recommended for quantifying L-ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt in biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with mass spectrometry (e.g., MRM mode) for high specificity. For example, α-tocopherol derivatives can be separated using C18 columns with a mobile phase of methanol/water (95:5, v/v) at 1 mL/min. Detection parameters should align with validated transitions (e.g., m/z 429.4 → 163.1 for α-tocopherol derivatives) . Include internal standards like deuterated analogs to correct for matrix effects. Sample preparation should involve saponification (e.g., 60°C for 30 min with 10% KOH in ethanol) followed by extraction with chloroform to isolate the compound .

Q. How can researchers verify the structural integrity of this compound during synthesis?

- Methodological Answer : Employ a combination of NMR (¹H, ³¹P) and FT-IR spectroscopy. The phosphate diester group exhibits a characteristic ³¹P NMR shift between -1 to +2 ppm, while the ascorbyl moiety shows distinct hydroxyl and carbonyl IR peaks (e.g., 1670 cm⁻¹ for C=O). Cross-reference with CAS 132746-07-7 for purity validation .

Q. What extraction protocols minimize degradation of this compound in aqueous solutions?

- Methodological Answer : Use acidified solvents (e.g., 5% oxalic acid) to stabilize the ascorbyl moiety during extraction. Avoid sulfuric acid due to rapid ascorbic acid degradation . For lipid-rich matrices, perform a two-phase extraction using chloroform:methanol (2:1, v/v) to separate the phosphate diester from triglycerides .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported antioxidant efficacy of this compound?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) to identify biphasic effects .

- Synergy Studies : Co-administer with other antioxidants (e.g., α-lipoic acid) and measure ROS scavenging via fluorescence probes (DCFH-DA). Use isobolographic analysis to distinguish additive vs. synergistic effects .

- Control for Hydrolysis : Monitor phosphate diester stability using LC-MS to ensure the observed activity is not due to free ascorbic acid or tocopherol .

Q. What in vivo models are suitable for evaluating the cardioprotective effects of this compound?

- Methodological Answer :

- Ischemia-Reperfusion Injury Models : Use Langendorff-perfused rat hearts to assess infarct size reduction post-treatment (e.g., 10 mg/kg intravenous infusion). Measure biomarkers like troponin-I and glutathione peroxidase activity .

- Bioavailability Studies : Administer radiolabeled compound (³H or ¹⁴C) and track distribution via scintillation counting in plasma, liver, and cardiac tissue. Compare with free α-tocopherol to assess ester-enhanced uptake .

Q. How can synthesis protocols optimize the solubility and stability of this compound?

- Methodological Answer :

- Counterion Exchange : Replace sodium with potassium or ammonium ions via Dowex resin treatment to enhance aqueous solubility (e.g., sodium salt solubility: 12 mg/mL vs. potassium: 18 mg/mL) .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and store at -80°C in amber vials to prevent photodegradation and hydrolysis .

- pH Optimization : Maintain pH 6.5–7.4 in buffer systems (e.g., PBS) to avoid ester bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。